2-(Bromomethyl)-4,6-dimethylpyrimidine
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Overview
Description
2-(Bromomethyl)-4,6-dimethylpyrimidine is a heterocyclic organic compound with the molecular formula C7H9BrN2. This compound is characterized by a pyrimidine ring substituted with bromomethyl and dimethyl groups. It is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4,6-dimethylpyrimidine typically involves the bromination of 4,6-dimethylpyrimidine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the methyl group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and controlled reaction conditions ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-4,6-dimethylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted pyrimidines.
Oxidation: The compound can be oxidized to form pyrimidine derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
2-(Bromomethyl)-4,6-dimethylpyrimidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4,6-dimethylpyrimidine involves its interaction with nucleophilic sites in biological molecules. The bromomethyl group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophiles such as amino acids in proteins or nucleotides in DNA . This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
2-(Bromomethyl)-1,3-dioxolane: A compound with a similar bromomethyl group but different ring structure.
Ethyl 2-(bromomethyl)acrylate: Another bromomethyl-containing compound used in different synthetic applications.
Uniqueness: 2-(Bromomethyl)-4,6-dimethylpyrimidine is unique due to its pyrimidine ring, which imparts distinct electronic properties and reactivity compared to other bromomethyl compounds. Its ability to undergo selective nucleophilic substitution and its applications in various fields highlight its versatility and importance in chemical research .
Properties
IUPAC Name |
2-(bromomethyl)-4,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-3-6(2)10-7(4-8)9-5/h3H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQGQGABRRCAEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CBr)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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